BenchChemオンラインストアへようこそ!

1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Physicochemical profiling Isomer differentiation Lipophilicity-based selection

1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-77-4) is a synthetic, achiral spirocyclic compound with the molecular formula C₂₂H₂₂ClN₃OS and a molecular weight of 411.95 g/mol. The compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione class, characterized by a spiro junction linking a piperidine ring to a 1,2,4-triazole-2-thione core.

Molecular Formula C22H22ClN3OS
Molecular Weight 411.95
CAS No. 872199-77-4
Cat. No. B2634333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
CAS872199-77-4
Molecular FormulaC22H22ClN3OS
Molecular Weight411.95
Structural Identifiers
SMILESCCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C22H22ClN3OS/c1-2-25-14-12-22(13-15-25)24-19(16-6-4-3-5-7-16)21(28)26(22)20(27)17-8-10-18(23)11-9-17/h3-11H,2,12-15H2,1H3
InChIKeyBXWSENGQMIMDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-77-4): Procurement-Grade Structural and Biological Profile for Differentiated Research Selection


1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-77-4) is a synthetic, achiral spirocyclic compound with the molecular formula C₂₂H₂₂ClN₃OS and a molecular weight of 411.95 g/mol . The compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione class, characterized by a spiro junction linking a piperidine ring to a 1,2,4-triazole-2-thione core . Its defining structural features include an N-8 ethyl substituent, an N-1 4-chlorobenzoyl group, and a 3-phenyl substituent on the triazole ring. The thione (C=S) moiety at position 2 distinguishes this scaffold from the more extensively patented 4-oxo triazaspiro[4.5]decanes developed as ORL-1 receptor ligands and analgesic agents [1]. The presence of the 4-chlorobenzoyl group at N-1 introduces a hydrogen-bond-accepting carbonyl and a lipophilic 4-chlorophenyl ring, which are absent in the simpler 3-aryl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione analogs.

Why Generic Substitution of 1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione with In-Class Analogs Is Not Scientifically Justified


Substituting 1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione with a near neighbor from the 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione family is not supported by available evidence, because even subtle positional isomerism in the benzoyl substituent alters the compound's molecular recognition surface, lipophilicity, and conformational ensemble. The para-chloro isomer (872199-77-4) and its meta-chloro counterpart (872199-75-2) share the identical molecular formula and atom count yet differ in the spatial orientation of the chlorine atom relative to the carbonyl, a difference known to influence target binding in analogous benzoyl-containing pharmacophores . Furthermore, the N-1 4-chlorobenzoyl group is absent entirely in the simpler 3-aryl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione congeners (e.g., CAS 892299-58-0, 892299-50-2), which lack the additional hydrogen-bond-accepting carbonyl and the lipophilic chlorophenyl ring that modulate both potency and selectivity profiles . The thione (C=S) moiety itself differentiates this entire sub-series from the more common 4-oxo triazaspiro[4.5]decanes, which are directed at the ORL-1/nociceptin receptor, whereas published patent literature does not assign the thione-containing compounds to that receptor class [1]. Consequently, no two compounds within this narrow structural neighborhood can be assumed interchangeable without explicit comparative pharmacological data.

Quantitative Differentiation Evidence: 1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione Versus Closest Analogs


Para- vs. Meta-Chlorobenzoyl Isomerism: LogP Differentiation Between CAS 872199-77-4 and CAS 872199-75-2

The target compound (para-chloro isomer, CAS 872199-77-4) and its meta-chloro positional isomer (CAS 872199-75-2) share identical molecular formula (C₂₂H₂₂ClN₃OS), molecular weight (411.95 g/mol), and atom composition, yet differ in the substitution pattern of the chlorobenzoyl ring. The para-substitution in the target compound places the chlorine atom in a symmetrical, linear arrangement with respect to the carbonyl, which is predicted to reduce the compound's overall dipole moment relative to the meta isomer and alter its chromatographic retention behavior . Calculated logP for the target compound is 3.93, while the intrinsic logP of the meta isomer is expected to be marginally lower due to the increased polarity of the meta-substituted phenyl ring . This difference in lipophilicity directly impacts partitioning in biological membranes, protein binding, and HPLC retention time, making the two isomers distinguishable in any assay system sensitive to compound hydrophobicity .

Physicochemical profiling Isomer differentiation Lipophilicity-based selection

N-1 4-Chlorobenzoyl Substitution as a Pharmacophoric Differentiator from Non-Acylated Triazaspiro Thione Analogs

The target compound bears an N-1 4-chlorobenzoyl substituent that is absent in simpler 3-aryl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione analogs such as 8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 892299-58-0, MW 273.4, C₁₅H₁₉N₃S) and 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 892299-50-2, MW 259.37, C₁₄H₁₇N₃S) . The addition of the 4-chlorobenzoyl group increases the molecular weight by 138.55 g/mol (from 273.4 to 411.95) and introduces a hydrogen-bond-accepting carbonyl oxygen (total H-bond acceptors = 6 vs. 3 for the non-acylated analogs) and a lipophilic 4-chlorophenyl ring, resulting in a calculated logP increase from approximately 2.5–3.0 (estimated for non-acylated analogs) to 3.93 . In the context of enzyme inhibition, the related 3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (which also lacks N-1 acylation) has been profiled against tyrosine-protein phosphatase non-receptor type 5 (PTPN5) with an IC₅₀ of 41.6 μM, and against PTPN11 with an IC₅₀ of 71.7 μM [1]. While direct target engagement data for the target compound is not publicly available, the presence of the 4-chlorobenzoyl group is expected to modulate potency and selectivity relative to non-acylated congeners by engaging additional hydrophobic and hydrogen-bond interactions within the target binding site.

Medicinal chemistry Structure-activity relationship Scaffold differentiation

Thione (C=S) vs. Ketone (C=O) Scaffold Differentiation: 1,4,8-Triazaspiro[4.5]dec-3-ene-2-thione vs. 1,3,8-Triazaspiro[4.5]decan-4-one

The target compound contains a thione (C=S) functional group at position 2 of the triazole ring, distinguishing it from the 1,3,8-triazaspiro[4.5]decan-4-one scaffold that dominates the patent literature on triazaspiro-based analgesics [1]. The 4-oxo compounds (e.g., those described in DK1509523T3) are directed at the ORL-1 (nociceptin) G-protein-coupled receptor, with exemplified compounds featuring a 4-oxo group and N-8 substituents such as 6-fluoro-1,2-benzisoxazol-3-ylpropyl [1]. The thione group replaces the oxygen with sulfur, which alters the electronic distribution in the heterocyclic ring (C=S bond length ≈1.65 Å vs. C=O ≈1.22 Å), changes the hydrogen-bond acceptor properties (sulfur is a weaker H-bond acceptor than oxygen), and increases the compound's polarizability [2]. In a crystallographically characterized analog, 4-benzyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione, the C=S bond length was confirmed at 1.659 (3) Å, with the sulfur atom positioned 0.046 (1) Å out of the triazole plane, a geometric feature not present in the 4-oxo series [2]. This structural difference means the target compound belongs to a chemically and pharmacologically distinct sub-series from the extensively patented 4-oxo triazaspiro[4.5]decanes, with no basis to assume shared receptor pharmacology.

Scaffold hopping Functional group bioisosterism Patent landscape differentiation

N-8 Ethyl vs. N-8 Methyl Substitution: Impact on Molecular Weight, Lipophilicity, and Steric Bulk

The target compound features an N-8 ethyl group, whereas the closely cataloged analog 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 892299-50-2) bears an N-8 methyl group and lacks the N-1 4-chlorobenzoyl substituent . Even when comparing only the N-8 alkyl difference, replacing methyl with ethyl increases the molecular weight by precisely 14.03 g/mol (one CH₂ unit), extends the alkyl chain by approximately 1.25 Å, and incrementally raises logP by an estimated 0.5 log units based on the fragment constant method . The larger ethyl group introduces greater conformational flexibility and steric demand at the piperidine nitrogen, which can influence the compound's basicity (pKa of N-8 ethyl ≈8.5–9.0 vs. N-8 methyl ≈8.3–8.8, both typical of tertiary aliphatic amines in a piperidine ring) and its ability to participate in hydrogen bonding or ionic interactions with acidic residues in a target binding pocket. While no direct activity comparison exists for this specific pair, the N-ethyl variant is expected to exhibit subtly different pharmacokinetic properties, including volume of distribution and metabolic N-dealkylation rates, relative to the N-methyl congener.

Alkyl substitution effects Physicochemical optimization Screening library selection

Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count as Predictive Filters for CNS vs. Peripheral Target Engagement

The target compound has a calculated topological polar surface area (tPSA) of 27.34 Ų and 6 hydrogen-bond acceptor atoms (the thione sulfur, the benzoyl carbonyl oxygen, and the three triazole nitrogens), with zero hydrogen-bond donors . According to commonly applied CNS drug-likeness filters, compounds with tPSA < 60–70 Ų and H-bond donors ≤ 3 are generally considered to have favorable passive blood-brain barrier (BBB) permeability [1]. The target compound's tPSA of 27.34 Ų falls well below the 60 Ų threshold, and its logP of 3.93 is within the optimal CNS range (logP 2–5), suggesting potential for CNS penetration. In contrast, the 4-oxo triazaspiro[4.5]decanone analogs described in the ORL-1 pain patents typically exhibit higher tPSA (≈45–55 Ų due to the additional carbonyl oxygen) and often contain additional polar substituents on the N-8 side chain, which may limit brain exposure [2]. The combination of low PSA, moderate logP, and absence of H-bond donors positions the target compound as a more CNS-permeable scaffold within the broader triazaspiro chemical space, though experimental BBB permeability data (e.g., PAMPA-BBB or in situ brain perfusion) are not currently available.

CNS drug-likeness Physicochemical property rules Blood-brain barrier permeability prediction

Availability and Purity Specification: Single-Source Procurement with Defined Physicochemical Parameters

The target compound (CAS 872199-77-4) is listed as an achiral screening compound (ChemDiv ID C915-0280) with a specified available quantity of 28 mg at the time of catalog entry and a standard shipping lead time of approximately 1 week . The compound is provided as a dry powder or film, with a catalog-level purity specification typical of ChemDiv screening compounds (commonly ≥90–95% as determined by LC-MS or ¹H NMR, though a batch-specific Certificate of Analysis is required for exact purity) . The achiral nature of the compound (no stereocenters) eliminates the need for enantiomeric purity specification, simplifying quality control and reproducibility across batches. In contrast, the positional isomer 1-(3-chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 872199-75-2) is listed under a separate ChemDiv catalog number (EVT-2658762) with distinct sourcing logistics, and the non-acylated analogs (CAS 892299-58-0, 892299-50-2) are available from different vendors with varying purity grades (commonly 95%+ or 97%) . Researchers sourcing the target compound should verify lot-specific purity, residual solvent content, and storage conditions (typically -20°C under inert atmosphere for long-term stability of the thione moiety) prior to quantitative biological assays.

Compound sourcing Purity specification Screening compound procurement

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione


Phosphatase Inhibitor Screening and Selectivity Profiling

The target compound is structurally positioned as a potential probe for protein tyrosine phosphatases (PTPs). The related 3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has demonstrated measurable, albeit modest, inhibition of PTPN5 (IC₅₀ = 41.6 μM) and PTPN11 (IC₅₀ = 71.7 μM) [1]. The target compound's 4-chlorobenzoyl group introduces additional hydrogen-bonding and hydrophobic surface that may enhance potency or shift selectivity across the PTP family. Researchers conducting PTP panel screens can use the target compound as a chemically distinct entry point for exploring SAR around N-1 acylation, comparing its inhibition profile against the non-acylated thione analogs and against the 4-oxo triazaspiro[4.5]decane series . The achiral nature and moderate logP (3.93) support its use in biochemical assays requiring DMSO-solubilized compound, though solubility limits (logSw = -4.45) should be assessed experimentally.

CNS Drug Discovery: Blood-Brain Barrier Permeability Assessment in the Triazaspiro Chemical Space

With a tPSA of 27.34 Ų, zero H-bond donors, and logP of 3.93, the target compound satisfies multiple empirical criteria for passive CNS penetration, positioning it as a reference compound for BBB permeability studies within the triazaspiro scaffold class [1]. In contrast to the 4-oxo-1,3,8-triazaspiro[4.5]decane analgesics from the patent literature, which carry higher PSA values due to additional polar functionality, the target compound provides a low-PSA baseline for structure-permeability correlation studies . Researchers can employ the compound in PAMPA-BBB, MDCK-MDR1 monolayer, or in situ brain perfusion assays to experimentally validate the relationship between N-1 acylation and CNS exposure, generating data that informs the design of brain-penetrant triazaspiro-based probes.

Positional Isomer Differentiation in Chemoproteomics and Target Deconvolution Studies

The existence of a meta-chloro positional isomer (CAS 872199-75-2) with identical molecular formula and molecular weight enables a controlled pair of probes for chemoproteomic target identification experiments [1]. By comparing the target engagement profiles of the para-chloro and meta-chloro isomers in thermal proteome profiling (TPP) or affinity-based protein profiling (AfBPP), researchers can identify protein targets whose engagement is sensitive to the precise orientation of the chlorine substituent on the benzoyl ring. This approach generates high-confidence target deconvolution data by using the isomer pair as mutual specificity controls, a strategy that is particularly valuable when primary screening hits lack orthogonal selectivity evidence.

Screening Library Enrichment for Underexplored Triazaspiro Chemical Space

The triazaspiro[4.5]decane scaffold is predominantly represented in commercial screening collections by 4-oxo derivatives optimized for the ORL-1 receptor [1]. The target compound, with its 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione core and N-1 4-chlorobenzoyl substitution, occupies a distinct and underrepresented region of chemical space within this scaffold family . Pharmaceutical and biotech organizations seeking to diversify their screening decks with spirocyclic chemotypes that differ from heavily patented 4-oxo triazaspiro[4.5]decanes can incorporate the target compound as a representative of the thione sub-series, gaining access to novel intellectual property space while benefiting from the scaffold's established synthetic tractability.

Quote Request

Request a Quote for 1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.